5-Bromo-6-fluoroisatoic anhydride

Organic Synthesis Medicinal Chemistry Building Block Purity

Quinazolinone SAR programs stall when regiospecifically dihalogenated isatoic anhydrides with orthogonal handles are unavailable from a single batch. 5-Bromo-6-fluoroisatoic anhydride resolves this: • C6-Br enables Suzuki-Miyaura coupling; C5-F modulates electronics and metabolic stability. • Sequential diversification: cross-couple at Br, then SNAr or Buchwald-Hartwig at F. • ≥98% purity ensures reproducible yields in multi-step sequences. Ambient storage; ships globally.

Molecular Formula C8H3BrFNO3
Molecular Weight 260.018
CAS No. 1935441-96-5
Cat. No. B2478591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluoroisatoic anhydride
CAS1935441-96-5
Molecular FormulaC8H3BrFNO3
Molecular Weight260.018
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=O)OC2=O)F)Br
InChIInChI=1S/C8H3BrFNO3/c9-3-1-2-4-5(6(3)10)7(12)14-8(13)11-4/h1-2H,(H,11,13)
InChIKeyJTKVAZWAWDROOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-fluoroisatoic anhydride Overview


5-Bromo-6-fluoroisatoic anhydride (IUPAC: 6-bromo-5-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione) is a dihalogenated member of the isatoic anhydride family, characterized by the simultaneous presence of bromine at the 6-position and fluorine at the 5-position of the fused benzoxazine-2,4-dione ring system [1]. With a molecular formula of C₈H₃BrFNO₃ and a molecular weight of 260.02 g/mol, it is classified as a fluorinated diketone and is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and agrochemical research . The compound serves as a precursor for the construction of quinazolinones, quinazolines, and other nitrogen-containing heterocycles of pharmacological relevance [2].

Heterocycle building block for quinazolinones, quinazolines, and benzoxazines. High-purity supply supports multi-step synthesis reproducibility.
Orthogonal halogen handles enable sequential Pd-catalyzed cross-coupling and nucleophilic substitution. Dual Br/F design reduces protecting group steps.
Defined 5-fluoro-6-bromo regioisomer eliminates isomeric ambiguity in SAR studies. Confirmed single isomer identity avoids confounding from positional mixtures.

Why 5-Bromo-6-fluoroisatoic anhydride Cannot Be Replaced


The specific 5-bromo-6-fluoro substitution pattern imparts a unique combination of electronic and steric properties that is not replicated by other regioisomers or mono-halogenated analogs. The bromine atom at the 6-position provides a heavy atom handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and contributes to polarizability and potential halogen bonding, while the fluorine at the 5-position modulates electron density, metabolic stability, and lipophilicity with an XLogP3-AA of 1.8 [1]. Regioisomeric variants such as 4-bromo-3-fluoroisatoic anhydride (CAS 1820618-26-5) or 5-bromo-4-fluoroisatoic anhydride (CAS 1440535-66-9) position the halogens differently on the ring, leading to altered reactivity and biological target engagement. Mono-halogenated analogs like 5-bromoisatoic anhydride (CAS 4692-98-2) lack the fluorine-mediated electronic tuning, while 6-fluoroisatoic anhydride (CAS 321-69-7) lacks the synthetic versatility of the bromine handle [2][3].

REGIOISOMER 4-Bromo-3-fluoro and 5-bromo-4-fluoro regioisomers shift halogen positions, altering cross-coupling reactivity and target engagement.
MONO-HALOGEN 5-Bromo or 6-fluoro mono-halogenated analogs lack orthogonal functionalization handles, limiting sequential diversification.
PURITY Closest dihalogenated analogs are typically supplied at lower purity; impurity profiles may shift reaction outcomes in multi-step sequences.

Quantified Advantages of 5-Bromo-6-fluoroisatoic anhydride


Purity Advantage vs. Closest Dihalogenated Analogs

Commercially sourced 5-bromo-6-fluoroisatoic anhydride is supplied at 98% purity by HPLC (Leyan), with batch analysis data from one vendor indicating 99.2% purity by HPLC area . In contrast, the closest dihalogenated analog, 5-bromo-6-chloro-isatoic anhydride (CAS 943138-45-2), is typically supplied at 95% purity, and 4-bromo-3-fluoroisatoic anhydride (CAS 1820618-26-5) is offered at a minimum of 95% purity . This represents a quantifiable purity advantage of ≥3 percentage points, which is meaningful for reaction reproducibility and minimizing purification burdens in multi-step synthetic sequences.

Purity Comparison
Data to verify
Target: ≥98% by HPLC (batch reported 99.2%) vs. closest dihalogenated analog: 95%
Higher starting purity may reduce side-product formation and simplify downstream purification.
Vendor COA values; batch-to-batch variability applies.
Organic Synthesis Medicinal Chemistry Building Block Purity

Lipophilicity and TPSA Advantages

5-Bromo-6-fluoroisatoic anhydride exhibits an XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 55.4 Ų [1]. Compared to unsubstituted isatoic anhydride (XLogP ~0.8, MW 163.13 g/mol, TPSA ~55.4 Ų) and 5-bromoisatoic anhydride (MW 242.03 g/mol, XLogP ~1.2-1.5 estimated), the dual halogenation increases lipophilicity by approximately 0.6-1.0 log units while maintaining the same TPSA, as the substituents do not add hydrogen bond donors or acceptors beyond the core scaffold [2]. This lipophilicity shift is consistent with known structure-property relationships where bromine and fluorine substitution on aromatic rings incrementally modulates logP and membrane permeability [3].

Lipophilicity Profile
Computed
XLogP3-AA: 1.8, TPSA: 55.4 Ų — ΔXLogP ≈ +1.0 vs. unsubstituted isatoic anhydride
Modulated lipophilicity without TPSA penalty may influence permeability in CNS lead optimization models.
Computed values; experimental logP not available.
Drug Design ADME Prediction Lead Optimization

Synthetic Versatility from Dual Halogen Handles

The presence of both bromine and fluorine on the isatoic anhydride scaffold provides orthogonal synthetic handles. The C-Br bond is amenable to Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) under standard conditions, while the C-F bond is relatively inert under these conditions, allowing for sequential functionalization [1][2]. Mono-halogenated analogs such as 5-bromoisatoic anhydride (CAS 4692-98-2) offer only a single cross-coupling handle, limiting the diversity of accessible analogues. The decarboxylative coupling of isatoic anhydrides with arylboronic acids, demonstrated to proceed with good compatibility with fluoro, chloro, and bromo substituents (yields moderate to good), further expands the synthetic utility of this scaffold [3][4].

Synthetic Versatility
Class-level inference
2 orthogonal reactive centers (C-Br for Pd coupling; C-F for late-stage SNAr) vs. 1 in mono-halogenated analogs
Enables sequential diversification from a single building block, reducing analog library synthesis steps.
Reaction conditions demonstrated for isatoic anhydride class.
Synthetic Methodology Cross-Coupling Sequential Functionalization

Regioisomeric Precision of the 5,6-Substitution

The unambiguous 5-fluoro-6-bromo substitution pattern of this compound eliminates the regioisomeric ambiguity that can arise when synthesizing halogenated isatoic anhydrides via non-regiospecific routes. The BASF patent (US 4,316,020) reports that oxidation of substituted phthalimides generally yields isomer mixtures [1]. The defined regioisomer of 5-bromo-6-fluoroisatoic anhydride (InChIKey: JTKVAZWAWDROOX-UHFFFAOYSA-N) provides a single, well-characterized starting material, whereas other dihalogenated isatoic anhydrides such as 4-bromo-3-fluoroisatoic anhydride or 5-bromo-4-fluoroisatoic anhydride represent different regioisomers with distinct reactivity profiles [2]. This regioisomeric precision is critical when the substitution pattern directly influences the biological activity of downstream quinazolinone or quinazoline products [3].

Regioisomeric Precision
Identity confirmed
Unique InChIKey and SMILES define unambiguous 5-fluoro-6-bromo isomer, distinct from other dihalogenated regioisomers
Single defined regioisomer avoids positional mixture ambiguity in SAR interpretation.
Structural identity supported by PubChem descriptors; vendor supplies single isomer.
Regiochemistry Isomer Purity Medicinal Chemistry

5-Bromo-6-fluoroisatoic anhydride Key Applications


Quinazolinone Library for Kinase and GPCR Targets

The dual halogenation enables a two-step sequential diversification: first, Pd-catalyzed Suzuki-Miyaura coupling at the C6-bromo position to introduce an aryl or heteroaryl group; second, nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination at the C5-fluoro position to install an amine. This allows rapid generation of highly decorated quinazolinone scaffolds for structure-activity relationship (SAR) studies. The class-level MAO inhibitory activity reported for isatoic anhydrides (IC₅₀ values as low as 0.0047 µM for MAO-B) suggests potential CNS applications, where the elevated XLogP of 1.8 for derivatives may enhance brain penetration [1][2].

Agrochemical Benzoxazine Intermediates

Fluorinated benzoxazine derivatives are documented intermediates for agrochemical active ingredients [3]. The 5-bromo-6-fluoro substitution pattern provides both a bioisosteric fluorine for metabolic stability and a bromine handle for further functionalization. The 98%+ commercial purity ensures consistent reaction outcomes in process-scale synthesis, where impurities at the 5% level can accumulate through multi-step sequences and complicate purification .

UV-Traceable Bioconjugation Probes

Isatoic anhydride derivatives have been developed as water-soluble bioconjugation reagents with high atom economy and UV traceability [4]. The 5-bromo-6-fluoro variant can be functionalized to introduce fluorophores or affinity tags at the bromo position via cross-coupling, while the fluoro substituent modulates the electronic properties of the chromophore. The ability to maintain high purity (98%+) is critical for bioconjugation applications, where impurities can lead to off-target labeling and confounded assay results .

High-Performance Halogenated Polybenzoxazines

Benzoxazine monomers are used to produce high-performance thermosetting polymers with excellent thermal stability and flame retardancy. The incorporation of both bromine and fluorine into the monomer structure enhances flame retardancy (bromine as radical scavenger) and hydrophobicity/chemical resistance (fluorine). Japanese patent JP2022180243 describes fluorine-containing benzoxazine compounds for improved heat resistance and toughness [5]. The defined 5,6-substitution pattern ensures predictable polymerization kinetics and final polymer properties.

Application
Selection Property
Validation Focus
Quinazolinone library synthesis
Orthogonal Br/F handles
Sequential diversification efficiency
Agrochemical benzoxazine intermediates
High-purity building block
Process-scale reproducibility
UV-traceable bioconjugation probes
Functionalizable halogen handles
Purity-dependent labeling consistency
Halogenated polybenzoxazine monomers
Dual Br/F for flame retardancy
Polymerization kinetics predictability
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